(4-Nitrophenyl)urea
Description
Contextualization within Contemporary Organic Chemistry and Urea (B33335) Derivatives Research
Urea derivatives represent a cornerstone in modern organic chemistry and medicinal chemistry, largely due to the urea functional group's ability to form stable hydrogen bonds with various biological targets. nih.gov Since Friedrich Wöhler's synthesis of urea in 1828, which is considered a landmark event that initiated the field of organic chemistry, the study of its derivatives has expanded significantly. nih.govyarafert.com
In contemporary research, phenylurea scaffolds are recognized as ubiquitous backbones in a multitude of functional molecules. tandfonline.com Scientists have explored aryl urea compounds for a wide range of biological activities, including their potential as anticancer, antibacterial, and anticonvulsant agents. nih.govhilarispublisher.com The development of novel phenylurea derivatives is an active area of research, with studies focusing on their synthesis and potential applications in drug discovery. nih.govmdpi.com For instance, certain phenylurea-pyridinium hybrids have been investigated as potent urease inhibitors, which is relevant in the context of pathogens like Helicobacter pylori. researchgate.net The versatility of the urea moiety allows for structural modifications, leading to the development of compounds with tailored properties for applications in materials science and organocatalysis. nih.gov
Significance of the 4-Nitrophenyl Moiety in Chemical Functionality and Reactivity Studies
The 4-nitrophenyl group is a key functional group in organic chemistry that significantly influences the properties of a molecule. ontosight.ai Its primary characteristic is the strong electron-withdrawing nature of the nitro group (-NO₂). ontosight.ai This electronic effect has several important consequences for the functionality and reactivity of (4-Nitrophenyl)urea.
The electron-withdrawing nitro group increases the acidity of the N-H protons in the urea portion of the molecule compared to unsubstituted urea. vulcanchem.com This enhanced acidity makes this compound a more effective hydrogen bond donor, a property that can be exploited in areas like anion recognition. vulcanchem.com Furthermore, the electronic properties of the 4-nitrophenyl group make the attached benzene (B151609) ring more susceptible to nucleophilic attack. ontosight.ai
The nitro group itself can undergo chemical transformations, most notably reduction to an amino group (-NH₂). ontosight.ai This provides a reactive handle for further functionalization, allowing for the synthesis of more complex molecules. ontosight.ai Derivatives containing the 4-nitrophenyl moiety are also widely used in biochemical research. For example, compounds like 4-nitrophenyl phosphate (B84403) and 4-nitrophenyl-β-D-glucopyranoside serve as chromogenic substrates for assaying enzymes such as alkaline phosphatase and various glycosidases. wikipedia.orgnih.gov The enzymatic cleavage of these substrates releases 4-nitrophenol (B140041), which, in its deprotonated form (4-nitrophenolate) under basic conditions, produces a yellow color that can be quantified spectrophotometrically. wikipedia.org
Key Influences of the 4-Nitrophenyl Moiety
| Feature | Description | Reference |
|---|---|---|
| Electron-Withdrawing Effect | The nitro group pulls electron density from the phenyl ring and the attached urea. | ontosight.ai |
| Enhanced Acidity | Increases the acidity of the urea N-H protons. | vulcanchem.com |
| Reactivity | Makes the phenyl ring more prone to nucleophilic attack and allows for reduction of the nitro group. | ontosight.ai |
| Chromogenic Properties | Used in enzyme assays where cleavage releases colored 4-nitrophenolate. | wikipedia.org |
Historical Trajectories and Foundational Studies of Nitrophenyl Urea Compounds
The history of urea compounds begins with Herman Boerhaave's isolation of urea from urine in 1727, followed by Friedrich Wöhler's groundbreaking synthesis of urea from inorganic precursors in 1828. yarafert.com This latter achievement was pivotal, as it challenged the prevailing theory of vitalism and laid the foundation for modern organic chemistry. yarafert.com
The study of urea derivatives, including phenylureas, evolved throughout the 20th century. nih.gov Foundational synthetic methods for creating urea derivatives often involved the reaction of amines with reagents like phosgene (B1210022) or isocyanates. nih.gov For nitrophenyl ureas specifically, synthetic routes can involve the reaction of a nitroaniline with an isocyanate. For example, N-(4-Nitrophenyl)-N'-phenyl-urea can be synthesized from the reaction of 1-isocyanato-4-nitro-benzene with aniline (B41778). nist.gov Another approach involves using carbonylating agents like triphosgene (B27547) with the appropriate amines. vulcanchem.com
Early research into phenylurea derivatives uncovered their diverse biological activities, leading to their investigation for various applications. hilarispublisher.com Quantitative structure-activity relationship (QSAR) studies on phenylurea derivatives were conducted to understand how chemical structure relates to biological function, such as cytokinin activity. jlu.edu.cn Over time, the synthesis of more complex nitrophenyl urea compounds, like 1,3-bisthis compound, has been refined, often involving the reaction of 4-nitroaniline (B120555) with other reagents in solvents like xylene. solubilityofthings.comprepchem.com These foundational studies have paved the way for the contemporary research seen in drug discovery and materials science. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(11)9-5-1-3-6(4-2-5)10(12)13/h1-4H,(H3,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXTVGKSGJADFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310514 | |
| Record name | p-Nitrophenylurea | |
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Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-10-5 | |
| Record name | N-(4-Nitrophenyl)urea | |
| Source | CAS Common Chemistry | |
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| Record name | (4-Nitrophenyl)urea | |
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| Record name | 4-Nitrophenylurea | |
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| Record name | p-Nitrophenylurea | |
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| Record name | (4-Nitrophenyl)urea | |
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| Record name | (4-NITROPHENYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Sophisticated Synthetic Methodologies and Chemical Transformations of 4 Nitrophenyl Urea and Its Analogues
Classical and Contemporary Approaches to (4-Nitrophenyl)urea Synthesis
Traditional methods for synthesizing this compound often rely on hazardous reagents and have been progressively refined to improve safety and efficiency.
Phosgenation and Isocyanate-Based Pathways
The reaction of amines with phosgene (B1210022) is a long-established method for producing urea (B33335) derivatives. nih.gov This process typically involves the formation of an isocyanate intermediate, which then reacts with another amine to yield the final product. nih.gov
Specifically, p-nitrophenyl isocyanate can be prepared by reacting p-nitroaniline with phosgene. orgsyn.orgwikiwand.com This reaction is often conducted in a solvent like ethyl acetate (B1210297). An excess of phosgene is used to prevent the side reaction where the intermediate p-nitrophenyl carbamoyl (B1232498) chloride reacts with p-nitroaniline to form the symmetrical diarylurea, p,p'-dinitrodiphenylurea. orgsyn.orgorgsyn.org The crude product mixture can contain p-nitroaniline hydrochloride, p-nitrophenyl carbamyl chloride, p-nitrophenyl isocyanate, and p,p'-dinitrodiphenylurea. orgsyn.org The p-nitrophenyl carbamyl chloride is then converted to p-nitrophenyl isocyanate during recrystallization. orgsyn.org
Once formed, p-nitrophenyl isocyanate serves as a key reactant. nist.govsigmaaldrich.comsigmaaldrich.com For instance, it can be reacted with various amines to produce a range of urea-functionalized derivatives. sigmaaldrich.comsigmaaldrich.com The synthesis of 1,3-Bisthis compound, also known as 4,4'-Dinitrocarbanilide, is achieved through the reaction of 4-nitroaniline (B120555) with phosgene or other urea-forming reagents. ontosight.ai
| Reactants | Product | Key Conditions | Reference |
| p-Nitroaniline, Phosgene | p-Nitrophenyl isocyanate | Ethyl acetate solvent, excess phosgene | orgsyn.org |
| 4-Nitroaniline, Phosgene | 1,3-Bisthis compound | Urea-forming reagents | ontosight.ai |
| p-Nitrophenyl isocyanate, Amines | Urea-functionalized derivatives | Varies depending on the amine | sigmaaldrich.comsigmaaldrich.com |
| N-ethyl-4-nitroaniline, Phosgene | 1,3-Diethyl-1,3-bisthis compound | Dichloromethane solvent, ice bath | mdpi.com |
Reaction of p-Nitroaniline Derivatives with Urea or Phosgene Equivalents
To circumvent the high toxicity of phosgene, researchers have turned to phosgene equivalents and direct reactions with urea. nih.gov One common approach is the reaction of p-nitroaniline with urea to form 1,3-bisthis compound. solubilityofthings.com
Phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) offer a safer, solid alternative for synthesizing urea derivatives. nih.govvulcanchem.com These reagents can be used in one-pot syntheses with appropriate amines. vulcanchem.com Another strategy involves the use of carbamates, such as methyl N-(4-nitrophenyl)carbamate, which can react with 4-nitroaniline in xylene to produce N,N'-bis(4-nitrophenyl)-urea. prepchem.comprepchem.com
| Reactants | Product | Key Conditions | Reference |
| p-Nitroaniline, Urea | 1,3-Bisthis compound | Not specified | solubilityofthings.com |
| Amine, Triphosgene | Urea derivative | One-pot synthesis | vulcanchem.com |
| Methyl N-(4-nitrophenyl)carbamate, 4-Nitroaniline | N,N'-bis(4-nitrophenyl)-urea | Xylene solvent, boiling | prepchem.com |
| Nitrobenzene, Urea | p-Nitrosoaniline | KOH, K2CO3, DMSO solvent, 90°C | ineosopen.org |
Green Chemistry and Sustainable Synthetic Routes
In recent years, the focus has shifted towards developing more environmentally friendly methods for chemical synthesis. This includes catalyst-free reactions in water and the use of microwave assistance to accelerate reactions and reduce energy consumption.
Catalyst-Free Synthesis in Aqueous Media
Water is an ideal solvent for green chemistry due to its non-toxic and non-flammable nature. Catalyst-free methods for the synthesis of N-substituted ureas in water have been developed. rsc.orgrsc.org These reactions often involve the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents. rsc.org This approach has been successfully applied to a variety of amines, yielding N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration for purification. rsc.org The use of water as a solvent has been shown to promote higher yields of N-substituted ureas compared to reactions performed in organic solvents or even in a mixture of water and an organic co-solvent. rsc.org
Researchers have also explored the synthesis of 1-carbamoyl-1-phenylureas from arylcyanamides in aqueous media under reflux conditions, demonstrating the versatility of water as a green solvent for urea derivative synthesis. rsc.orgsemanticscholar.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant reductions in reaction times and often leading to higher yields and purer products. x-mol.netresearchgate.net This technique has been successfully applied to the synthesis of this compound and its analogues.
For instance, the synthesis of N,N'-diarylureas can be achieved rapidly under solvent-free microwave irradiation. niscpr.res.in This method avoids the use of solvents, which minimizes side reactions like hydrolysis and simplifies the purification process. The reaction of 4-nitrophenyl isocyanate with 4-nitroaniline under these conditions can be completed in just 1-2 minutes with yields exceeding 85%.
Microwave irradiation has also been employed in the synthesis of more complex derivatives, such as tetrahydropyrimidines incorporating a (4-nitrophenyl) moiety, significantly shortening reaction times from hours to minutes compared to conventional heating methods. foliamedica.bg
| Synthetic Approach | Key Features | Example | Reference |
| Solvent-free microwave synthesis | Rapid reaction times (1-2 min), high yields (>85%), reduced side products | Reaction of 4-nitrophenyl isocyanate with 4-nitroaniline | |
| Microwave-assisted one-pot synthesis | Efficient, shorter reaction times (15-25 min) | Synthesis of N,N'-disubstituted urea derivatives from anilines and other reagents | researchgate.net |
| Microwave-assisted synthesis of complex heterocycles | Significant reduction in reaction time (hours to minutes) | Synthesis of tetrahydropyrimidine (B8763341) derivatives | foliamedica.bg |
Design and Synthesis of Functionalized this compound Derivatives
The design and synthesis of functionalized this compound derivatives are driven by the quest for new molecules with specific biological activities or material properties. mdpi.comnih.govacs.orgmdpi.combohrium.combeilstein-journals.orgnih.gov The core this compound scaffold can be modified by introducing various functional groups to fine-tune its electronic and steric properties.
One common strategy involves reacting p-nitrophenyl isocyanate with different amines or hydrazides to create a library of derivatives. sigmaaldrich.comasianpubs.orgthermofisher.com For example, reacting it with 5-methyl-3,4-diphenyl-1H-pyrrole-2-carbohydrazide yields 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide. sigmaaldrich.comthermofisher.com
Another approach is to build the functionalized urea from scratch. For instance, a series of novel phenylurea derivatives were synthesized by first reacting 3-aminobenzoic acid ethyl ester with a substituted phenyl isocyanate, followed by reaction with hydrazine (B178648) hydrate (B1144303) and then with other reagents to introduce further diversity. mdpi.com
The synthesis of functionalized derivatives often involves multi-step reaction sequences. For example, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were prepared starting from the reaction of 4-nitrobenzenethiol with 2-(chloromethyl)pyridine (B1213738) hydrochloride derivatives. mdpi.com
Fast and facile methods for creating activated urea building blocks have also been developed. For example, 4-nitrophenyl 2-azidoethylcarbamate derivatives have been synthesized in a one-pot, two-step reaction and used to prepare a library of urea-containing compounds. nih.gov
Symmetrical and Unsymmetrical N,N'-Diarylureas
The synthesis of N,N'-diarylureas is a cornerstone of medicinal and materials chemistry. Traditional and modern methods allow for the controlled synthesis of both symmetrical and unsymmetrical structures derived from or analogous to this compound.
Conventional approaches often rely on the use of hazardous reagents like phosgene and isocyanates. thaiscience.info The reaction of an amine with phosgene is a classic method for generating isocyanate intermediates, which can then react with another amine to form the urea linkage. nih.gov For instance, 4-nitrophenyl isocyanate can be reacted with various anilines to produce unsymmetrical diarylureas. asianpubs.org A general route involves reacting an aromatic amine with bis(trichloromethyl)carbonate (triphosgene) to form an isocyanate, which is then treated with another amine to yield the final unsymmetrical urea derivative. mdpi.comdergipark.org.tr
To circumvent the toxicity of phosgene, safer alternatives have been developed. 1,1'-Carbonyldiimidazole (CDI) is one such reagent. dergipark.org.tr Another approach involves the use of carbamates as "blocked isocyanates." jst.go.jp For example, methyl N-(4-nitrophenyl)carbamate can react with 4-nitroaniline in boiling xylene to produce the symmetrical N,N'-bis(4-nitrophenyl)-urea with a high yield of 85.2%. prepchem.com Spontaneous transformations of N,O-diaryl carbamates into symmetrical N,N′-diarylureas have also been observed, particularly in polar aprotic solvents like DMF. jst.go.jp
Modern, more efficient methods include microwave-assisted synthesis, which can significantly reduce reaction times. A microwave-assisted, catalyst-free synthesis of N,N'-diarylureas from primary aryl amines and ethyl acetoacetate (B1235776) has been reported, achieving product formation in minutes compared to hours of conventional refluxing. thaiscience.info
| Method | Reagents | Product Type | Key Features | Reference |
| Isocyanate Route | Aryl Amine + Aryl Isocyanate | Symmetrical or Unsymmetrical | Direct, often high-yielding reaction. | asianpubs.org |
| Phosgene/Triphosgene | 2x Aryl Amine + Triphosgene | Symmetrical or Unsymmetrical | Versatile but involves toxic reagents. | mdpi.comdergipark.org.tr |
| Carbamate (B1207046) Route | Methyl N-(4-nitrophenyl)carbamate + 4-nitroaniline | Symmetrical | Phosgene-free, good yield. | prepchem.com |
| Microwave-Assisted | Substituted Aniline (B41778) + Ethyl Acetoacetate | Symmetrical | Rapid (4-16 min), solvent-free, catalyst-free. | thaiscience.info |
| CO2 Utilization | CO2 + Amines | Symmetrical or Unsymmetrical | Uses CO2 as a C1 building block, catalyzed by a base. | rsc.org |
Incorporation of Diverse Aromatic and Aliphatic Substituents
The functionalization of the this compound core with various substituents is crucial for tuning its chemical and physical properties. A wide range of aromatic and aliphatic groups can be introduced through targeted synthetic strategies.
One common strategy involves the reduction of the nitro group on a this compound derivative to an amine. This newly formed amino group can then be reacted with a variety of isocyanates or isothiocyanates to introduce new substituted urea or thiourea (B124793) moieties. This multi-step process was used to synthesize a series of 1,4-dihydropyrimidinone (DHPM) substituted diaryl ureas. tandfonline.com The initial 4-nitrophenyl-1,4-DHPM was prepared, the nitro group was reduced using tin(II) chloride, and the resulting amine was reacted with different isocyanates to yield the final products. tandfonline.com
Another approach involves building the molecule sequentially. For example, 4-nitrobenzenethiol can be reacted with substituted 2-(chloromethyl)pyridine derivatives to form an intermediate, which, after reduction of the nitro group, yields an aniline derivative. mdpi.com This key intermediate can then be treated with a diverse set of aryl isocyanates to produce a library of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, incorporating various substituents on both the pyridine (B92270) and the terminal phenyl ring. mdpi.com
Similarly, complex urea derivatives can be synthesized by linking different fragments. For instance, a series of compounds were prepared where a substituted pyridin-2-yl carbohydrazide (B1668358) was reacted with 4-nitrophenyl isocyanate to form complex urea derivatives bearing trifluoromethyl and bromo-substituents. nih.gov These methods demonstrate the modularity of urea synthesis, allowing for the systematic incorporation of diverse functional groups. nih.govresearchgate.net
| Parent Structure/Intermediate | Reagent/Method | Incorporated Substituent Type | Example Product Class | Reference |
| 4-(4-Aminophenyl)-1,4-DHPM | Aryl Isocyanates/Isothiocyanates | Substituted Phenyl, Naphthyl | 1,4-Dihydropyrimidine substituted diaryl ureas/thioureas | tandfonline.com |
| 4-{[(pyridin-2-yl)methyl]thio}aniline | Aryl Isocyanates | Substituted Phenyl (e.g., chloro, trifluoromethyl) | 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}ureas | mdpi.com |
| 6-Aminonicotinohydrazide | 4-Nitrophenyl isocyanate | 4-Nitrophenylurea moiety | 1-(5-(2-Benzoylhydrazinecarbonyl)pyridin-2-yl)-3-(4-nitrophenyl)ureas | nih.gov |
| N-Fmoc-protected α-amino acids | Multi-step transformation | Azidoethylcarbamate | 4-Nitrophenyl 2-azidoethylcarbamate derivatives | acs.orgnih.gov |
Preparation and Characterization of Metal(II) Complexes Incorporating this compound Ligands
The urea and nitro groups within this compound and its analogues contain oxygen and nitrogen atoms that can act as donor sites, making them effective ligands for coordinating with metal ions.
Research has demonstrated the synthesis and characterization of dinuclear metal(II) complexes using a derivative, 1,3-diethyl-1,3-bisthis compound, as the primary ligand. mdpi.comresearchgate.netnih.gov In these studies, the ligand was reacted with various metal(II) chlorides (Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pd(II), and Pt(II)) in a 1:2 molar ratio in an ethanol (B145695) solution under reflux. mdpi.com The resulting complexes were colored solids, stable in air, and generally soluble in DMSO and DMF. mdpi.comresearchgate.net
Characterization of these complexes relies on several spectroscopic and analytical techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR data is crucial for determining the coordination mode of the ligand. In the metal complexes of 1,3-diethyl-1,3-bisthis compound, the data showed that the ligand coordinates to the metal ions through the oxygen atom of the nitro group. mdpi.com The appearance of a new band in the 510–600 cm⁻¹ range, attributed to metal-oxygen stretching, confirms this coordination. mdpi.commdpi.com This indicates the formation of a nitrito isomer, where the nitro group binds via one of its oxygen atoms. mdpi.commdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes, typically recorded in DMSO, provide information about the geometry of the metal center. mdpi.com
Mass Spectrometry: This technique helps in confirming the proposed structure of the complexes by analyzing their fragmentation patterns. mdpi.com
The nitro group is an ambidentate ligand, meaning it can coordinate in several ways: via the nitrogen (nitro), a single oxygen (nitrito), both oxygens (chelating), or by bridging between metal centers. mdpi.commdpi.com The specific mode depends on factors like the metal ion and steric hindrance. mdpi.com
| Metal(II) Ion | Ligand | Yield (%) | Color | Coordination Site | Reference |
| Cu(II) | 1,3-diethyl-1,3-bisthis compound | 83 | Green | Oxygen (from NO₂) | mdpi.com |
| Ni(II) | 1,3-diethyl-1,3-bisthis compound | 72 | Yellow | Oxygen (from NO₂) | mdpi.com |
| Co(II) | 1,3-diethyl-1,3-bisthis compound | 65 | Blue | Oxygen (from NO₂) | mdpi.com |
| Zn(II) | 1,3-diethyl-1,3-bisthis compound | 78 | White | Oxygen (from NO₂) | mdpi.com |
| Cd(II) | 1,3-diethyl-1,3-bisthis compound | 50 | White | Oxygen (from NO₂) | mdpi.com |
| Pd(II) | 1,3-diethyl-1,3-bisthis compound | 69 | Brown | Oxygen (from NO₂) | mdpi.com |
| Pt(II) | 1,3-diethyl-1,3-bisthis compound | 58 | Yellow | Oxygen (from NO₂) | mdpi.com |
Synthetic Utility as Building Blocks in Complex Molecular Architectures
This compound and its activated derivatives are valuable building blocks in organic synthesis, particularly for constructing complex molecules and combinatorial libraries. The 4-nitrophenyl group can function as a good leaving group, making these compounds effective carbamoylating agents.
A facile, one-pot, two-step synthesis has been developed to create 4-nitrophenyl 2-azidoethylcarbamate derivatives from N-Fmoc-protected α-amino acids. acs.orgnih.gov These derivatives serve as activated urea building blocks. acs.orgnih.gov Their utility was showcased in the preparation of a series of urea-containing mitoxantrone-amino acid conjugates, achieving yields of 75–92%. acs.org Furthermore, they were employed in the parallel solution-phase synthesis of a 30-member urea compound library, demonstrating their robustness in combinatorial chemistry. acs.orgnih.gov
The urea functionality itself is a key pharmacophore in many biologically active compounds due to its ability to form strong hydrogen bonds with biological targets like enzymes. thaiscience.infonih.gov The electron-withdrawing nature of the p-nitro group in this compound enhances the acidity of the urea N-H protons, which can strengthen these hydrogen bonding interactions.
The compound 1-(4-acetylphenyl)-3-[(4-nitrophenyl)sulfonylamino]urea (B1224147) is another example of a complex synthetic molecule built upon this theme. Its structure, featuring a nitro group, a urea, and a sulfonylamino linkage, suggests its potential as a ligand for biological receptors or as an enzyme inhibitor. ontosight.ai The synthesis of such complex structures highlights the role of nitrophenyl urea-containing fragments as key intermediates in medicinal chemistry and drug discovery. nih.govontosight.ai
Advanced Structural Elucidation and Crystallographic Investigations of 4 Nitrophenyl Urea Systems
Intermolecular Interactions and Supramolecular Self-Assembly
Comprehensive Analysis of Hydrogen Bonding Networks
C–H···O, O–H···O, C–H···N, and C–H···Cl Interactions
In solvated crystal structures, such as those involving dimethyl sulfoxide (B87167) (DMSO), additional interactions are observed. These include weak C–H···O interactions between the methyl groups of DMSO and the urea (B33335) carbonyl oxygen. core.ac.uk Furthermore, in derivatives containing halogen substituents, specific C–H···Cl and C–H···O interactions can direct the formation of one-dimensional chains. core.ac.uk For example, in the DMSO solvate of a dichloro-substituted nitrophenyl urea derivative, C-H∙∙∙Cl interactions with distances of 2.79 Å and 2.92 Å have been observed. core.ac.uk In related systems, intermolecular C–H···O hydrogen bonds are fundamental to the crystal packing, linking molecules into stable chains. iucr.orgderpharmachemica.com
Below is a table summarizing typical weak interactions found in (4-nitrophenyl)urea analogues.
| Interaction Type | Donor | Acceptor | Distance (Å) | Reference |
| C–H···O | Aromatic C-H | Urea C=O | 2.51 | core.ac.uk |
| C–H···O | Aromatic C-H | Nitro O | 2.622 | tandfonline.com |
| C–H···Cl | Aromatic C-H | Phenyl Cl | 2.79 - 2.92 | core.ac.uk |
| N–H···O | Urea N-H | Solvent S=O | 1.87 - 2.25 | core.ac.uk |
Role of Nitro Group Oxygen in Hydrogen Bond Acceptor Properties
The oxygen atoms of the nitro group function as key hydrogen bond acceptors, often in competition with the urea carbonyl oxygen. acs.org In many crystal structures of N-aryl-N′-4-nitrophenyl ureas, the N–H donors of the urea moiety form hydrogen bonds directly with the oxygen atoms of the nitro group instead of the urea carbonyl oxygen. acs.orgdiva-portal.org This redirection of the primary hydrogen bonds away from the urea carbonyl is a defining feature of what are termed "nonurea tape" structures. acs.org
Characterization of Supramolecular Synthons
Supramolecular synthons are the fundamental building blocks of crystal engineering. In this compound systems, the competition between different donor and acceptor sites leads to the formation of distinct and characteristic synthons that define the resulting solid-state architecture.
Urea···Nitro and Urea···Solvent Motifs
While the most common supramolecular synthon for N,N'-disubstituted ureas is the one-dimensional α-network or "urea tape," held together by N–H···O=C hydrogen bonds, this is often not the case for ureas bearing strongly electron-withdrawing substituents like the 4-nitrophenyl group. acs.orgdiva-portal.orgresearchgate.net In these systems, two alternative motifs are frequently dominant: the urea···nitro and urea···solvent synthons. acs.orgias.ac.in
In the urea···nitro synthon, the urea N–H donors bypass the urea carbonyl acceptor and instead form hydrogen bonds with the oxygen atoms of the nitro group of an adjacent molecule. acs.org In urea···solvent motifs, which occur in solvated crystals, the urea N–H groups are directed towards oxygen acceptor atoms of the solvent molecules. acs.orgdiva-portal.org A surprising consequence of the formation of these synthons is that the urea carbonyl group, typically a strong hydrogen bond acceptor, is relegated to participating in only weaker intra- and intermolecular C–H···O interactions. acs.orgdiva-portal.org The prevalence of the urea···nitro motif over the urea tape in these compounds highlights how functional groups can systematically alter synthon preference. acs.org
Influence of Functional Groups and Molecular Conformation on Crystal Packing
The final crystal packing of this compound systems is a direct consequence of the delicate balance between molecular conformation and the influence of various functional groups. diva-portal.org These two factors are intrinsically linked and dictate which supramolecular synthons are formed. acs.org
A critical conformational feature is the dihedral angle between the phenyl rings and the central urea plane. acs.orgdiva-portal.org Studies on N-aryl-N′-p-nitrophenyl ureas have revealed two main structural families:
Tape Motif: The phenyl rings are significantly twisted out of the urea plane. This conformation is associated with the formation of the classic N–H···O urea tape structure. acs.orgdiva-portal.org
Non-Tape Motif: The phenyl rings are nearly coplanar with the urea plane. This planar conformation is linked to the prevalence of the urea···nitro or urea···solvent synthons. acs.orgdiva-portal.org
The choice between these conformations and their resultant packing is heavily influenced by the substituents (X) on the other phenyl ring. acs.org When the substituent is a simple electron-withdrawing group, the more stable planar conformation tends to dominate, leading to the urea···nitro motif. acs.org However, when the substituent is a group capable of specific, stabilizing interactions with the nitro group, such as iodine (forming the I···O₂N synthon), it can steer crystallization toward the twisted conformation, thereby favoring the urea tape structure. acs.orgdiva-portal.org This illustrates a core principle of crystal engineering: subtle changes in functional groups can induce significant conformational adjustments, which in turn redirect the primary hydrogen bonding and completely alter the crystal packing. diva-portal.org
Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a single crystalline solid from two or more different molecular components, are central phenomena in solid-state chemistry. While extensive studies on this compound itself are limited, research on closely related analogues like 1,3-bis(m-nitrophenyl)urea (MNPU) and the general principles of urea co-crystallization offer significant insights.
At least three polymorphic forms (α, β, and γ) have been identified for MNPU. rsc.org The α- and β-forms are distinguished by their colors (yellow prisms and white needles, respectively) and, more importantly, their crystal structures. rsc.org The α-form crystallizes in a centrosymmetric space group (P2₁/c), while the β-form adopts a non-centrosymmetric space group (C2), making it active for second-harmonic generation (SHG). rsc.org These differences arise from distinct molecular conformations and hydrogen-bonding patterns, where the nitro groups are anti to the urea carbonyl in the α-form but syn in the β-form. rsc.org The control of such polymorphism is a significant challenge, though templating nucleation on self-assembled monolayers has shown promise in selectively growing specific polymorphs. capes.gov.br
Co-crystallization is a widely used technique to modify the physical properties of materials. rsc.org Urea is an excellent candidate for co-crystal synthesis due to its potent hydrogen-bonding groups. chemistryworld.com Co-crystals of urea have been successfully designed to modulate properties like solubility and hygroscopicity. rsc.org Polymorphism can also exist within co-crystal systems, as seen in the case of urea:4,4′-bipyridine, where different forms were obtained by crystallizing from different solvents. researchgate.net Given the demonstrated ability of the this compound scaffold to form robust and competing synthons, it represents a prime candidate for the exploration of new co-crystals and the investigation of polymorphic systems.
Below is a table comparing the polymorphs of the related compound 1,3-bis(m-nitrophenyl)urea (MNPU).
| Property | α-Polymorph | β-Polymorph | Reference |
| Color/Habit | Yellow Prisms | White Needles | rsc.org |
| Space Group | P2₁/c (Centrosymmetric) | C2 (Non-centrosymmetric) | rsc.org |
| NLO Activity | Inactive | Active | rsc.org |
| Conformation | Nitro groups anti to urea C=O | Nitro groups syn to urea C=O | rsc.org |
Investigation of Different Crystalline Forms and Their Stability
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varying stability, solubility, and other physicochemical characteristics.
Research into related compounds, such as 1,3-bis(m-nitrophenyl)urea (MNPU), has revealed the existence of multiple polymorphic forms. rsc.orgrsc.org For MNPU, at least four different crystalline forms (α, β, and γ) have been identified, with the α and β forms being the most extensively studied. rsc.orgcapes.gov.br The α-form crystallizes as yellow prisms, while the β-form appears as white needles. rsc.org This difference in color is attributed to variations in the molecular conformation, specifically the twist between the nitro and urea groups. rsc.orgrsc.org
The stability of these polymorphs can be influenced by temperature. For instance, the white β-polymorph of MNPU transforms into the yellow α-polymorph upon heating. rsc.org This transformation can be monitored using techniques like hot-stage microscopy, second-harmonic generation (SHG) measurements, infrared (IR) spectroscopy, and X-ray powder diffraction (XRPD). rsc.org
The crystallographic data for the α and β forms of MNPU highlight the structural differences between them. The α-form crystallizes in a centrosymmetric space group (P2₁/c), while the β-form crystallizes in a non-centrosymmetric space group (C2). rsc.orgrsc.org Although the bond distances and angles are similar in both forms, their molecular conformations and hydrogen-bonding interactions are notably different. rsc.orgrsc.org
Table 1: Crystallographic Data for Polymorphs of 1,3-bis(m-nitrophenyl)urea (MNPU)
| Property | α-form | β-form |
|---|---|---|
| Color | Yellow | White |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2 |
| a (Å) | 11.495(4) | 20.95(1) |
| b (Å) | 13.816(5) | 4.712(3) |
| c (Å) | 8.307(4) | 6.715(4) |
| β (°) | 91.92(3) | 104.96(5) |
| Z | 4 | 2 |
| Calculated Density (g cm⁻³) | 1.52 | 1.56 |
Co-crystal Formation with Other Chemical Entities
Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another chemical entity, known as a co-former, in a specific stoichiometric ratio within a crystal lattice. This approach has been explored for urea and its derivatives to create new materials with tailored properties.
This compound has been investigated for its ability to form co-crystals. For example, co-crystals of urea with 4-nitrophenol (B140041) have been successfully synthesized. chemistryworld.com The formation of these co-crystals is driven by hydrogen bonding interactions between the urea and the co-former. researchgate.net In the co-crystal of 4-nitrophenol and urea, the molecules are linked by O-H···O and N-H···O hydrogen bonds, creating a network structure. researchgate.net
The study of N-aryl-N′-4-nitrophenyl ureas has revealed that hydrogen bond competition plays a crucial role in determining the final crystal structure. researchgate.net These structures can be categorized into two main families based on their hydrogen bond patterns: those that form the typical urea "tape" structure via N-H···O hydrogen bonds, and those where the N-H donors interact with the nitro groups or solvent molecules. researchgate.netacs.org The choice between these patterns is influenced by the substituents on the phenyl ring and can affect the molecular conformation. researchgate.net
The formation of co-crystals can be achieved through various methods, including slow evaporation from solution and liquid-assisted grinding. researchgate.netrsc.org The choice of solvent can also play a significant role in determining the resulting polymorphic form of a co-crystal. researchgate.net For instance, polymorphic co-crystals of urea and 4,4′-bipyridine have been obtained by crystallization from different solvents. researchgate.net
Table 2: Examples of Co-crystals Involving Urea Derivatives
| Urea Derivative | Co-former | Resulting System | Key Interactions | Reference |
|---|---|---|---|---|
| Urea | 4-Nitrophenol | Co-crystal | O-H···O, N-H···O | researchgate.net |
| Urea | Pimelic Acid | Co-crystal | Hydrogen Bonding | chemistryworld.com |
| Urea | 4,4′-Bipyridine | Polymorphic Co-crystals | N-H···N | researchgate.net |
| Urea | Nicotinamide | Co-crystal (2:1 ratio) | Hydrogen Bonding | pharmascholars.com |
In Depth Spectroscopic Characterization and Quantum Chemical Studies of 4 Nitrophenyl Urea
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and bonding of (4-Nitrophenyl)urea.
Assignment of Characteristic Vibrational Frequencies
The FT-IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its functional groups. The presence of the urea (B33335) moiety (-NH-CO-NH₂) and the 4-nitrophenyl group gives rise to a series of distinct absorption and scattering bands.
Key vibrational frequencies for this compound include:
N-H Stretching: Typically observed in the range of 3300-3500 cm⁻¹. vulcanchem.com
C=O Stretching: The carbonyl group of the urea moiety exhibits a strong absorption band around 1650-1700 cm⁻¹. vulcanchem.com
NO₂ Stretching: The nitro group shows characteristic symmetric and asymmetric stretching vibrations at approximately 1350 cm⁻¹ and 1550 cm⁻¹, respectively. vulcanchem.com
A more detailed assignment of the principal vibrational modes is presented in the table below.
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Reference |
| N-H Stretching | ~3300-3500 | vulcanchem.com | |
| Aromatic C-H Stretching | 3109 | mdpi.com | |
| C=O Stretching | ~1650-1700 | vulcanchem.com | |
| NO₂ Asymmetric Stretching | ~1550 | 1588 | vulcanchem.commdpi.com |
| NO₂ Symmetric Stretching | ~1350 | 1338 | vulcanchem.commdpi.com |
| C-N Stretching | 1390 | mdpi.com |
This table presents a compilation of characteristic vibrational frequencies and will be updated as more specific data is acquired.
Spectroscopic Signatures of Hydrogen Bonding Interactions
The urea functional group in this compound is a potent hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. These interactions play a crucial role in the supramolecular assembly of the molecule in the solid state and in solution.
Intermolecular Hydrogen Bonding: X-ray crystallography studies on related compounds have confirmed the presence of N-H···O hydrogen bonds between the urea N-H groups and the oxygen atoms of the nitro group of neighboring molecules. This extensive hydrogen-bonding network contributes to the stability of the crystal lattice.
Solvent Interactions: In solution, particularly in polar aprotic solvents like DMSO, the N-H protons of the urea moiety can form hydrogen bonds with solvent molecules. This interaction can influence the chemical shifts observed in NMR spectroscopy.
The presence of hydrogen bonding can be inferred from shifts in the vibrational frequencies. For instance, the N-H stretching bands in the FT-IR spectrum are often broadened and shifted to lower wavenumbers due to hydrogen bond formation. Similarly, changes in the C=O stretching frequency can indicate its involvement in hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution, providing detailed information about the chemical environment of the hydrogen and carbon atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Structural Confirmation
The ¹H and ¹³C NMR spectra of this compound exhibit distinct signals that correspond to the different types of protons and carbons in the molecule, confirming its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the 4-nitrophenyl group and the N-H protons of the urea moiety. vulcanchem.com In a deuterated solvent like DMSO-d₆, the aromatic protons appear as two doublets due to their coupling, while the urea protons often appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the urea group and the carbons of the aromatic ring. The chemical shifts are influenced by the electron-withdrawing nitro group.
| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| Aromatic Protons | 7.92, 7.17 | d, d | mdpi.com | |
| Urea N-H Protons | vulcanchem.com |
| Carbon (¹³C) | Chemical Shift (ppm) | Solvent | Reference |
| Carbonyl Carbon | |||
| Aromatic Carbons |
This table will be populated with specific chemical shift values as they are identified in the literature.
Conformational Analysis and Rotational Barriers via NMR
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the chromophoric nitrophenyl group results in characteristic absorption bands in the UV-Vis region.
The electronic absorption spectrum of this compound is expected to show intense absorption bands corresponding to π → π* and n → π* transitions. The electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, leading to a red-shift in the absorption maxima compared to unsubstituted phenylurea.
A study on a related compound, 1,3-diethyl-1,3-bisthis compound, showed absorption bands at 270 nm and 350 nm in DMSO. mdpi.com For 1,3-bisthis compound, an absorption band around 310 nm has been reported. These values provide an estimate of the expected absorption for this compound.
| Compound | λmax (nm) | Solvent | Reference |
| 1,3-Diethyl-1,3-bisthis compound | 270, 350 | DMSO | mdpi.com |
| 1,3-Bisthis compound | ~310 |
This table presents UV-Vis absorption data for related compounds to provide context for the electronic properties of this compound.
Absorption Characteristics and Electronic Transitions
The electronic absorption spectrum of this compound is characterized by distinct absorption bands in the UV-visible region. In ethanol (B145695), a maximum absorption wavelength (λmax) is observed at 327 nm. tcichemicals.com In dimethyl sulfoxide (B87167) (DMSO), two absorption peaks are evident at 260 nm and 340 nm. mdpi.com These absorptions are primarily attributed to π → π* transitions within the molecule. mdpi.com The presence of the aromatic ring and the nitro group, along with the urea functionality, gives rise to these characteristic electronic transitions. mdpi.comnih.gov
Time-dependent density functional theory (TD-DFT) calculations provide further insight into the nature of these transitions. The calculations reveal that the most intense electronic transition is primarily composed of contributions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and HOMO-1 to LUMO transitions. researchgate.net This indicates that the electronic excitations involve the transfer of electron density from orbitals localized on the phenylurea moiety to orbitals associated with the nitrophenyl group.
Solvatochromic Effects on Electronic Spectra
The absorption spectrum of this compound exhibits solvatochromism, meaning its absorption maxima shift depending on the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. researchgate.net Generally, a bathochromic (red) shift is observed as the solvent polarity increases, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net
This behavior is a consequence of intramolecular charge transfer (ICT) upon excitation. researchgate.net The electron-withdrawing nitro group facilitates this charge transfer from the urea and phenyl portions of the molecule. The extent of the solvatochromic shift can be correlated with empirical solvent parameters, such as the Kamlet-Taft parameters, which quantify the hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability of the solvent. researchgate.netmdpi.com Studies on similar molecules have shown that solvent hydrogen-bond donation (HBD) capability and dipolarity/polarizability play dominant roles in the observed solvatochromic shifts. mdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The compound has a molecular formula of C7H7N3O3 and a molecular weight of 181.15 g/mol . tcichemicals.combiosynth.comnih.gov High-resolution mass spectrometry (HRMS) can be used to verify this molecular weight with high accuracy.
Under electron ionization (EI), this compound undergoes characteristic fragmentation. While a detailed fragmentation pattern for this specific molecule is not extensively documented in the provided results, studies of similar N,N'-substituted urea derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveal common fragmentation pathways. researchgate.netresearchgate.net A key fragmentation often involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. researchgate.net The analysis of these fragment ions provides valuable structural information and can be used to distinguish between positional isomers. researchgate.netresearchgate.net
Advanced Computational Chemistry Investigations (DFT and Beyond)
Geometry Optimization and Molecular Structure Prediction
Density Functional Theory (DFT) calculations are widely employed to predict the optimized geometry and molecular structure of this compound. Using basis sets such as B3LYP/6-311G(d,p), computational chemists can calculate bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data obtained from techniques like X-ray crystallography. These calculations often predict a relatively planar structure for the molecule, which can influence its crystal packing and intermolecular interactions. vulcanchem.com The optimized geometry is a crucial starting point for further computational analyses, including the calculation of spectroscopic properties and reactivity descriptors. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic properties of this compound. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. physchemres.org
For molecules similar to this compound, the HOMO is typically distributed over the urea and phenyl ring, while the LUMO is predominantly localized on the nitrophenyl group. nih.gov This distribution facilitates the intramolecular charge transfer observed in the electronic spectra. DFT calculations can predict the energies of these orbitals. For instance, in a related compound, the HOMO and LUMO energies were calculated to be -7.3 eV and -1.7 eV, respectively, resulting in a HOMO-LUMO gap of 5.6 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com
Table 1: Frontier Molecular Orbital Data for a Structurally Similar Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.3 |
| LUMO | -1.7 |
| HOMO-LUMO Gap | 5.6 |
| Data is for a related compound, 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl) urea, and serves as an illustrative example. nih.gov |
Natural Bonding Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bonding Orbital (NBO) analysis is a computational method used to study charge delocalization and hyperconjugative interactions within a molecule. researchgate.netnumberanalytics.com It provides a detailed picture of electron density distribution and the stabilizing interactions between filled and empty orbitals. numberanalytics.comeoquimica.com In this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the urea nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring and the nitro group. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites
The Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for analyzing the electronic structure of a molecule and predicting its reactivity. uni-muenchen.de It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a hypothetical positive test charge at any point in space. uni-muenchen.de By mapping the MEP onto the molecule's surface, typically a constant electron density surface, one can visualize the regions that are rich or poor in electrons, thereby identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deafricanjournalofbiomedicalresearch.commdpi.com
In the this compound molecule, the MEP map reveals distinct regions of varying electrostatic potential, which are fundamental to its chemical behavior. The color-coding on an MEP map typically ranges from red (most negative potential) to blue (most positive potential). uni-muenchen.de
Negative Potential Regions (Nucleophilic Sites): The most negative potential, indicated by red or yellow colors, is concentrated around the electronegative oxygen atoms of both the urea's carbonyl group (C=O) and the nitro group (NO₂). mdpi.com These regions are electron-rich and represent the most probable sites for electrophilic attack. The nitrogen atom of the urea group not directly attached to the phenyl ring also exhibits a degree of negative potential.
Positive Potential Regions (Electrophilic Sites): The most positive potential, shown in blue, is located around the hydrogen atoms of the amide (-NH₂) and amine (-NH-) groups of the urea moiety. These areas are electron-deficient due to the pull from adjacent electronegative atoms and are the primary sites for nucleophilic attack. nih.gov Studies on related urea-type anion receptors confirm that these hydrogen atoms are key to forming hydrogen bonds with anions. wiley-vch.de
Table 1: Predicted Reactive Sites in this compound from MEP Analysis
| Molecular Region | Functional Group | Predicted Electrostatic Potential | Type of Reactive Site |
|---|---|---|---|
| Oxygen Atoms | Carbonyl (C=O) & Nitro (NO₂) | Highly Negative | Nucleophilic / Electrophile-attracting |
| Amide/Amine Hydrogens | Urea (-NH- & -NH₂) | Highly Positive | Electrophilic / Nucleophile-attracting |
Prediction of Non-linear Optical (NLO) Properties and Hyperpolarizability
Organic molecules featuring both electron-donating and electron-accepting groups connected through a π-conjugated system often exhibit significant second-order non-linear optical (NLO) properties. optica.orgacrhem.org this compound fits this molecular design, known as a D-π-A (donor-π-acceptor) or "push-pull" system. Here, the urea moiety acts as the electron donor (D), the phenyl ring serves as the π-bridge, and the nitro group functions as a strong electron acceptor (A). This intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is the primary source of the large NLO response. researchgate.net
The key metric for a molecule's second-order NLO activity is the first hyperpolarizability (β). rsc.org Computational studies using Density Functional Theory (DFT) are widely employed to predict this property. For D-π-A molecules, the calculated β values are often significantly higher than that of the standard reference material, urea. Research on structurally similar nitro-aromatic compounds consistently demonstrates this enhancement.
For instance, theoretical studies on various D-π-A chromophores containing a 4-nitrophenyl acceptor group have reported hyperpolarizability values that are tens to hundreds of times greater than that of urea. acrhem.orgresearchgate.netrsc.orgresearchgate.net This substantial increase is attributed to the efficient delocalization of π-electrons across the molecule, facilitated by the push-pull nature of the substituents. researchgate.net The magnitude of the hyperpolarizability suggests that this compound is a promising candidate for applications in photonic and electro-optic technologies, such as frequency conversion and optical signal processing. optica.org
Table 2: Comparison of First Hyperpolarizability (β) for Urea and Related NLO Chromophores
| Compound | Molecular Type | β Value (relative to Urea) | Reference |
|---|---|---|---|
| Urea | Standard Reference | 1x | researchgate.netresearchgate.net |
| 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | D-π-A Chalcone | ~5x | acrhem.org |
| 10-(3,5-dinitrophenyl)-9-(4-nitrophenyl)-...imidazole | D-π-A Chromophore | ~98x | researchgate.netresearchgate.net |
Note: The values are approximate and depend on the computational method and basis set used. They are presented to illustrate the order-of-magnitude enhancement in NLO response for D-π-A systems.
Quantum Theory of Atoms In Molecules (QTAIM) for Hydrogen Bond Quantification
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.org This approach allows for the unambiguous identification of atoms within a molecule and the characterization of the bonds that link them. wikipedia.org QTAIM is particularly powerful for quantifying the strength and nature of hydrogen bonds, which are critical to the structure and function of urea derivatives. researchgate.netscielo.org.mxfip.org
The analysis focuses on Bond Critical Points (BCPs), which are specific locations between two interacting atoms where the gradient of the electron density is zero. fip.org Several topological parameters at the BCP are used to describe the hydrogen bond:
Electron Density (ρ(r)BCP): The magnitude of the electron density at the BCP correlates with the strength of the bond. Higher values indicate a stronger interaction.
Laplacian of Electron Density (∇²ρ(r)BCP): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r)BCP < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated along the bond path. A positive value (∇²ρ(r)BCP > 0) is typical of closed-shell interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted at the BCP. fip.org
Energy Densities: The local kinetic (G(r)) and potential (V(r)) energy densities provide further insight into the nature of the interaction. The total energy density (H(r) = G(r) + V(r)) at the BCP is often used to assess the degree of covalent character in a hydrogen bond.
In studies of urea-based systems, including a systematic study on 1,3-bisthis compound, QTAIM has been used to fully characterize and quantify the N-H···anion and N-H···O hydrogen bonds. researchgate.netijnc.ir By calculating the topological properties at the BCPs of these interactions, researchers can determine their relative strengths and understand how factors like anion basicity influence the electronic structure of the hydrogen bonds. researchgate.net
Table 3: Key QTAIM Parameters for Hydrogen Bond Analysis
| Parameter | Symbol | Interpretation for Hydrogen Bonds |
|---|---|---|
| Electron Density at BCP | ρ(r)BCP | Correlates with bond strength (higher ρ = stronger bond) |
| Laplacian of Electron Density at BCP | ∇²ρ(r)BCP | Positive sign indicates a closed-shell interaction, typical for H-bonds |
| Total Electron Energy Density at BCP | H(r)BCP | Negative sign suggests partial covalent character |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior at the atomic level, revealing information about structural dynamics, conformational flexibility, and thermodynamic properties. mdpi.comrsc.org For a molecule like this compound, MD simulations are invaluable for understanding how its structure fluctuates and interacts with its environment, such as a solvent or a biological receptor.
An MD simulation of this compound would depict the molecule not as a single, static structure, but as a dynamic ensemble of conformations. researchgate.net Key insights that can be gained include:
Conformational Flexibility: The simulations can explore the rotational barriers around the single bonds, particularly the N-C bonds of the urea group and the C-N bond connecting the phenyl ring. This reveals the preferred dihedral angles and the extent of the molecule's planarity or non-planarity under given conditions.
Solvent Interactions: When simulated in a solvent like water or DMSO, MD can characterize the formation and lifetime of hydrogen bonds between the urea's N-H and C=O groups and the solvent molecules. It can also map the solvation shell structure around the hydrophobic phenyl ring and the polar nitro group.
Interaction Dynamics: MD simulations can model the interaction of this compound with other molecules, providing a dynamic picture of binding processes. This is crucial for understanding its function as an anion receptor or its potential interactions with biological targets. researchgate.net The simulations can reveal how the molecule's conformation adapts upon binding and the stability of the resulting complex. rsc.org
Thermodynamic Properties: By analyzing the trajectories from an MD simulation, it is possible to calculate thermodynamic properties such as free energy landscapes. These landscapes reveal the most stable conformational states of the molecule and the energy barriers between them. rsc.org
| Thermodynamics | Calculation of free energy landscapes to identify stable and metastable states and the energetic pathways for conformational transitions. rsc.org |
Emerging Applications in Materials Science and Functional Devices Research
Anion Recognition and Sensing Platforms
Naked-Eye and Spectrophotometric Sensing Methodologies
The design of chemosensors capable of detecting anions through visual color changes or spectrophotometric analysis is a significant area of research. nih.govmdpi.com (4-Nitrophenyl)urea and its derivatives are effective in this regard due to the hydrogen-bonding capabilities of the urea (B33335) group's N-H protons and the chromogenic nature of the nitrophenyl group. nih.govmdpi.commdpi.com These sensors operate on the principle of hydrogen bonding between the urea N-H groups and the target anion, which alters the electronic properties of the molecule and results in a detectable color change. nih.govmdpi.com
The presence of the electron-withdrawing nitro group enhances the acidity of the N-H protons, making them more effective hydrogen-bond donors for anion recognition. mdpi.com This interaction often leads to deprotonation or significant changes in the intramolecular charge transfer, causing a noticeable shift in the UV-Vis absorption spectrum. acs.org For instance, a urea-based receptor with nitrophenyl groups can detect fluoride (B91410), acetate (B1210297), bicarbonate, and dihydrogen phosphate (B84403) anions, displaying a visible color change in their presence. mdpi.com
Researchers have successfully developed simple chemosensors with urea groups that can sense acetate, dihydrogen phosphate, and fluoride anions. acs.org These interactions are accompanied by changes in UV-vis and 1H NMR spectra, and the optical response is observable as a color change in the solution. acs.org For example, the addition of fluoride to a solution of 1-(4-hydroxyphenyl)-3-(4-nitrophenyl)urea causes the solution to turn from pale yellow to red. acs.org
Table 1: Colorimetric Anion Sensing with this compound Derivatives
| Derivative | Target Anion(s) | Observed Color Change |
|---|---|---|
| Urea-based receptor with m-nitrophenyl groups | F⁻, AcO⁻, HCO₃⁻, H₂PO₄⁻ | Visible color change |
| 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)urea (L1) | F⁻ | Pale yellow to red |
| Nitrophenyl thiourea-modified polyethylenimine | SO₄²⁻, F⁻, AcO⁻ | Colorless to yellow/yellowish |
This table summarizes the observed color changes of different this compound-based sensors upon interaction with specific anions.
Crystal Engineering for Non-linear Optical (NLO) Materials
Materials with non-linear optical (NLO) properties are critical for technologies like second-harmonic generation (SHG), which is used to create coherent laser light in the ultraviolet (UV) range. northwestern.educovesion.com A key requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure. northwestern.edu Urea itself is a well-known organic NLO material due to its non-centrosymmetric packing and capacity for intramolecular charge transfer. researchgate.net
Crystal engineering aims to control the assembly of molecules in the solid state to achieve desired physical properties. sci-hub.box For NLO applications, the primary goal is to design molecules and crystallization conditions that favor non-centrosymmetric packing. northwestern.edu In the case of N,N'-diaryl ureas, including this compound derivatives, the crystal packing is influenced by a competition between different hydrogen bonding patterns. sci-hub.box
The typical urea "tape" structure, formed by N-H···O=C hydrogen bonds, is often centrosymmetric. To achieve non-centrosymmetric structures, this tape formation must be disrupted. sci-hub.box Strategies to achieve this include:
Introducing competing hydrogen bond acceptors: The nitro group in this compound can act as a hydrogen bond acceptor, competing with the urea carbonyl oxygen and potentially leading to non-tape, non-centrosymmetric arrangements. sci-hub.box
Co-crystallization: Forming co-crystals with other molecules can alter the hydrogen bonding network. For example, co-crystals of 4-nitrophenol (B140041) and urea form a network structure linked by O-H···O and N-H···O hydrogen bonds. researchgate.net
Solvent effects: The choice of solvent can influence which crystalline form (polymorph) is obtained, potentially favoring a non-centrosymmetric one.
Once a non-centrosymmetric crystal is grown, its NLO properties must be evaluated. The most common technique for this is the Kurtz-Perry powder method. derpharmachemica.com This method involves irradiating a powdered sample of the crystal with a high-intensity laser and measuring the intensity of the frequency-doubled light that is generated. derpharmachemica.com The SHG efficiency is typically reported relative to a standard NLO material, such as potassium dihydrogen phosphate (KDP). derpharmachemica.com
For example, single crystals of 4-nitrophenol urea have been grown and their SHG efficiency measured, indicating their suitability for NLO applications. researchgate.net The thermal stability of these crystals is also an important factor, as NLO materials are often subjected to high-power lasers. researchgate.net
Table 2: Properties of NLO Crystals Based on Urea Derivatives
| Crystal | Crystal System | Key Finding |
|---|---|---|
| 4-Nitrophenol urea | - | Suitable for NLO applications based on SHG studies. researchgate.net |
| Urea L-malate | Monoclinic | SHG efficiency is three times higher than KDP. derpharmachemica.com |
| Zn(II) doped Urea L-malate | Monoclinic | Increased optical transparency compared to the pure form. derpharmachemica.com |
This table highlights key properties of non-linear optical crystals derived from or co-crystallized with urea.
Precursors for Advanced Organic Frameworks (MOFs, COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures. preprints.orgnih.gov They are constructed from molecular building blocks: metal ions or clusters (in MOFs) connected by organic linkers. preprints.orgnih.gov The properties of these frameworks are largely determined by the nature of the organic linkers used in their synthesis. preprints.org
Catalytic Applications and Ligand Chemistry
The urea group is a versatile ligand in coordination chemistry, capable of binding to metal ions in several ways. Typically, coordination occurs through the oxygen atom. The nitrogen atoms of the urea group can also be involved in binding, though this is less common.
N-arylureas, including derivatives of this compound, have been developed as effective pro-ligands in palladium-catalyzed reactions. nih.gov These sterically undemanding ligands have shown superior performance compared to traditional phosphine (B1218219) ligands in certain reactions, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes to produce 2-substituted indolines. nih.gov Computational and experimental studies suggest that these urea ligands bind to the palladium center in a monodentate fashion through the unsubstituted nitrogen atom. nih.gov
The ability of the urea moiety to coordinate with metal ions also opens up possibilities for creating fluorescent sensors for metal ions. For instance, a fluorescent urea derivative has been shown to bind with Zn²⁺, resulting in an enhancement of its fluorescence emission. researchgate.net
Role in Organocatalysis (e.g., Isothiourea-Catalyzed Reactions)
While this compound itself is not a direct organocatalyst, derivatives such as 4-nitrophenyl esters are crucial components in certain isothiourea-catalyzed reactions. In these catalytic cycles, the 4-nitrophenyl group plays a significant role, particularly in facilitating catalyst turnover. The in situ generation of 4-nitrophenoxide from 4-nitrophenyl esters is a key step in these transformations.
Research has demonstrated the effectiveness of 4-nitrophenyl esters in isothiourea-catalyzed enantioselective additions to iminium ions. figshare.comacs.orgst-andrews.ac.uk In these reactions, an isothiourea catalyst, such as tetramisole (B1196661), is N-acylated by the 4-nitrophenyl ester. acs.orgst-andrews.ac.uk This generates an acyl ammonium (B1175870) aryloxide ion pair. Subsequent deprotonation leads to the formation of an ammonium enolate, which is a key intermediate. st-andrews.ac.ukresearchgate.net This enolate then reacts with an electrophile, for instance, an iminium ion. The crucial step for the catalytic cycle to continue is the release of the catalyst from the product intermediate. This is where the 4-nitrophenoxide, generated from the initial ester, acts as an external nucleophile, promoting the turnover of the isothiourea catalyst. st-andrews.ac.uk
The choice of the aryl ester is critical for the reaction's success, with studies showing that 4-nitrophenyl esters provide the best reactivity compared to other alternatives. acs.orgst-andrews.ac.uk The enantioselectivity of these reactions has been found to be highly dependent on the nature of the iminium counterion. acs.orgst-andrews.ac.uk For example, in the enantioselective addition of 4-nitrophenyl esters to tetrahydroisoquinoline-derived iminium ions, high yields and enantioselectivities were achieved when using iminium bromide ions generated in situ through photoredox catalysis. figshare.comacs.orgst-andrews.ac.uk
A specific example is the reaction catalyzed by tetramisole (5 mol%) in conjunction with photoredox catalysis, which yielded the desired β-amino amide products in up to 96% yield, with a diastereomeric ratio of 79:21, and an enantiomeric ratio of 99.5:0.5 for the major diastereomer. figshare.comacs.orgst-andrews.ac.uk This highlights the importance of the 4-nitrophenyl ester in enabling efficient and highly selective transformations. Another application is the isothiourea-catalyzed enantioselective 1,6-conjugate addition of para-nitrophenyl (B135317) esters to para-quinone methides, where the in-situ generated para-nitrophenoxide is also proposed to facilitate catalyst turnover. nih.gov
The following table summarizes the key findings of an isothiourea-catalyzed reaction involving a 4-nitrophenyl ester:
| Catalyst | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Tetramisole | 4-Nitrophenyl ester and a tetrahydroisoquinoline-derived iminium ion | β-amino amide | up to 96 | 79:21 | 99.5:0.5 (major) |
Investigation of Biological Activity and Mechanistic Pathways
Antimicrobial Research
The antimicrobial potential of (4-Nitrophenyl)urea and its related structures has been evaluated against a spectrum of pathogens, including bacteria, viruses, and parasites.
Derivatives and metal complexes of this compound have demonstrated notable antibacterial efficacy. Research into novel 1,3-diethyl-1,3-bisthis compound and its metal(II) complexes has shown that these complexes exhibit significantly higher antibacterial activity than the ligand alone against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comnih.gov The bacterial strains tested include Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Serratia marcescens (Gram-negative). mdpi.comnih.gov
Among the metal complexes, a zinc (II) complex was found to be particularly potent, displaying superior antibacterial activity against all four tested bacteria. researchgate.netmdpi.com It was most effective against Serratia marcescens, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL and an inhibition zone diameter of 26 mm. researchgate.netnih.gov This suggests that the chelation of the metal ion to the urea (B33335) derivative enhances its biological activity. mdpi.com Similarly, deuterated 1,3-Bisthis compound-[d8] has also shown antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
| Bacterial Strain | Gram Type | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Serratia marcescens | Gram-Negative | 26 | 31.25 |
| Bacillus subtilis | Gram-Positive | 20 | 62.5 |
| Staphylococcus aureus | Gram-Positive | 18 | 125 |
| Escherichia coli | Gram-Negative | 16 | 250 |
The scope of antimicrobial research on nitrophenyl-urea compounds extends to viruses and malarial parasites. 1,3-Bisthis compound has been reported to possess antiviral properties. ontosight.ai More specifically, a derivative, 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl)urea, was found to inhibit the replication of several viruses, including Coxsackie virus B4, Vesicular Stomatitis Virus, and Respiratory Syncytial Virus, with a half-maximal effective concentration (EC₅₀) of 0.029 µM. researchgate.net Another study highlighted that a 4-nitrophenyl substituted urea derivative exhibited promising activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.netnih.gov The structural features of some complex this compound derivatives, which resemble nucleoside analogs, suggest they may interfere with viral replication by inhibiting viral enzymes. ontosight.ai
In the context of parasitic diseases, this compound itself has been identified as having antimalarial activity. biosynth.comcymitquimica.com Research into more complex structures has continued this line of investigation. For instance, various urea derivatives have been incorporated into other molecular scaffolds to test their efficacy against Plasmodium falciparum. nih.gov One study on imidazoisoquinolinone derivatives, which included a 5-Oxo-N-(4-nitrophenyl)-2,3-dihydroimidazo[1,2-b]isoquinoline-1(5H)-carboxamide, contributed to understanding the structure-activity relationships for antimalarial effects. conicet.gov.ar
Anticancer and Antiproliferative Research
The development of novel anticancer agents is a critical area of medicinal chemistry, and this compound derivatives have emerged as a promising class of compounds. hilarispublisher.com Their mechanism often involves the inhibition of kinases or other key proteins in cancer cell proliferation. nih.gov
A significant body of research has demonstrated the cytotoxic and antiproliferative effects of this compound derivatives across a range of cancer cell lines.
A series of new carbohydrazide (B1668358) and urea derivatives were synthesized and tested for cytotoxic activity. turkjps.org The derivative containing a nitro group, 1-(5-(2-(4-nitrobenzoyl)hydrazinecarbonyl)pyridin-2-yl)-3-(4-nitrophenyl)urea (3c), showed cytotoxic effects against several human cancer cell lines. turkjps.orgturkjps.org
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HCC1937 | Breast Carcinoma | 1.53 |
| Capan-1 | Pancreatic Carcinoma | 4.27 |
| MCF-7 | Breast Adenocarcinoma | 2.59 |
| HeLa | Cervical Carcinoma | 3.13 |
Other studies have reported similar findings. A series of urea derivatives bearing a nitroaryl moiety showed antiproliferative activity in RK33 laryngeal cancer cells and TE671 rhabdomyosarcoma cells, with a degree of selectivity over healthy human fibroblast cells. tandfonline.comtandfonline.com Furthermore, novel coumarin-chalcone derivatives containing a urea moiety have been evaluated, with the para-nitro substituted compound (5j) showing potent activity against the HepG2 liver cancer cell line with an IC₅₀ value of 2.326 μM. arabjchem.org Research on cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes also revealed marked cytotoxicity against human T-lymphocytes (Molt 4/C8 and CEM) and murine L1210 leukemia cells, with IC₅₀ values often in the low micromolar range. researchgate.net
The biological activity of this compound and its derivatives is also linked to their ability to inhibit specific metabolic enzymes. ontosight.ai Urea derivatives are known to act as inhibitors of various enzymes, a property that is critical in many disease pathologies. ontosight.ai
One study demonstrated that N-(2,6-Dimethylphenyl)-N′-(4′-nitrophenyl)urea was a potent inhibitor of the β-glucuronidase enzyme, showing 90% inhibition with a half-maximal inhibitory concentration (IC₅₀) of 3.38 μM. researchgate.net This enzyme is implicated in the metabolism of certain drugs and endogenous compounds, and its inhibition can have significant therapeutic implications. The urea structure can act as an analog for natural substrates, blocking the active sites of enzymes like urease, which is involved in nitrogen metabolism. mdpi.com
Antioxidant Properties and Free Radical Scavenging Capabilities
Oxidative stress from free radicals is a contributing factor to numerous diseases. The chemical structure of some this compound derivatives allows them to act as free radical scavengers. smolecule.comvulcanchem.com An unsymmetrical urea compound synthesized from phenethylamine (B48288) was analyzed for its antioxidant capacity using DPPH, ABTS, and CUPRAC methods, revealing good to moderate activity compared to standard antioxidants. biointerfaceresearch.comresearchgate.net This suggests that such compounds could play a role in mitigating diseases related to oxidative stress. smolecule.comvulcanchem.com The investigation of pyrazolone-urea derivatives has also explored their potential to prevent cell death caused by oxidative agents like hydrogen peroxide. mdpi.com
Elucidation of Molecular Mechanisms of Action
The biological effects of this compound and its derivatives are deeply rooted in their molecular structure. The mechanisms through which these compounds exert their influence are multifaceted, involving key contributions from the nitro group, specific interactions with enzymatic targets, and clear structure-activity relationships.
Contribution of the Nitro Group to Biological Activity (e.g., Redox Reactions)
The nitro (-NO₂) group is a critical functional moiety that significantly influences the biological profile of this compound. nih.gov This group is strongly electron-withdrawing, a property that alters the electronic distribution of the entire molecule. nih.govvulcanchem.com This electronic effect enhances the acidity of the urea N-H protons, thereby increasing their capacity as hydrogen bond donors, which can be crucial for molecular recognition and binding to biological targets. vulcanchem.com
The nitro group's contribution extends beyond electronic modulation to direct participation in biochemical reactions. nih.gov A key aspect of its mechanism of action involves undergoing redox reactions within the cellular environment. nih.gov The nitro group can be reduced to form reactive intermediates, such as nitroso and superoxide (B77818) species. nih.gov This process is a recognized mechanism of toxicity for many nitroaromatic compounds against microorganisms. nih.gov The reduction can lead to the generation of reactive oxygen species, which may induce cellular damage and apoptosis. In some cases, these reduced nitro species can covalently bind to macromolecules like DNA, causing nuclear damage and cell death. nih.gov This capacity for intracellular reduction makes the nitro group a pharmacophore, but also a potential toxicophore, as the effects can also manifest in human cells. nih.gov
Interactions with Enzyme Active Sites and Metalloproteins
The structural features of this compound derivatives enable them to interact with and modulate the function of various enzymes and metalloproteins. ontosight.ai The presence of the nitrophenyl group is often instrumental in these interactions, contributing to binding affinity within enzyme active sites through hydrophobic interactions. ontosight.ai
Derivatives of this compound have been shown to inhibit several types of enzymes:
Kinases: Substituted N,N′-diaryl ureas containing a 4-nitrophenyl group have demonstrated potent inhibition of kinases like the p38α mitogen-activated protein kinase (MAPK), a target in inflammatory diseases. For instance, 1-(2-((2-aminobenzo[d]thiazol-6-yl)oxy)benzyl)-3-(3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)urea shows a half-maximal inhibitory concentration (IC₅₀) of 12 nM against p38α kinase. Other nitroaryl urea derivatives have been identified as moderate inhibitors of Cyclin-Dependent Kinase 2 (CDK2). tandfonline.com
Monoamine Oxidase B (MAO-B): Indole-based ureas featuring a 4-nitrophenyl moiety have been identified as competitive inhibitors of MAO-B. The inhibitory action is attributed in part to the electron-withdrawing effects of the substituents and the planar structure of the indole (B1671886) ring.
Urease and α-Chymotrypsin: N-4-nitrophenyl-N′-4′-nitrophenylurea has been identified as a potent inhibitor of both urease (IC₅₀ = 1.25 µM) and α-chymotrypsin (IC₅₀ = 3.15 µM). researchgate.netgoogle.com The mechanism for urease inhibition by related compounds has been suggested to involve interaction with the nickel ions in the enzyme's active site. acs.org
Hydrolases: While not a direct interaction with this compound itself, studies on artificial metalloproteins have used 4-nitrophenyl acetate (B1210297) as a substrate to probe newly created active sites. nii.ac.jp For example, redesigned cytochrome b5 variants were found to catalyze the hydrolysis of 4-nitrophenyl acetate, indicating that protein pockets can be engineered to accommodate and react with nitrophenyl-containing molecules. nii.ac.jp This highlights the potential for the nitrophenyl moiety to be recognized within enzyme active sites.
These interactions are often facilitated by the ability of the urea core to mimic peptide bonds and participate in hydrogen bonding, while the aryl groups engage in hydrophobic and π-π stacking interactions within the catalytic sites. vulcanchem.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. Research has systematically modified the core structure to understand how different substituents affect efficacy against various biological targets.
Key findings from SAR studies on this compound derivatives are summarized below:
Antiproliferative Activity: For nitroaryl urea derivatives tested against cancer cell lines, the nature and position of substituents on the phenyl ring attached to the urea moiety are critical. tandfonline.com Molecular modeling has been used to correlate structural features with inhibitory activity against targets like CDK2. tandfonline.com
Tyrosinase Inhibition: In a series of isatin (B1672199) derivatives bearing an alkyl/aryl urea group, the electronic properties of the substituents on the phenyl ring were found to be determinant. researchgate.net Generally, compounds with electron-donating groups on the phenyl ring exhibited higher inhibitory activity against tyrosinase than those with halogen groups. researchgate.net For alkyl urea substituents, inhibitory activity decreased as the carbon chain length increased. researchgate.net
Urease Inhibition: For urease inhibitors, the presence of electron-withdrawing groups on the phenyl ring is often vital for potent activity. acs.org Disubstituted halogen derivatives have been found to be more potent than their monosubstituted counterparts. acs.org However, in some series, electron-donating groups like multiple methoxy (B1213986) substituents also led to outstanding activity, possibly due to simultaneous interaction with the nickel ions in the urease active site. acs.org
Anti-Tuberculosis Activity: SAR studies on urea derivatives as anti-tuberculosis agents involved systematic modification of both the aryl and alkyl/adamantyl sides of the urea moiety. nih.gov These studies aimed to enhance potency and selectivity, rationalizing the results with respect to the binding site of the target enzyme, EphB. nih.gov
The following table provides an interactive summary of SAR findings for various this compound derivatives.
| Derivative Class | Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Isatin-urea hybrids | Tyrosinase Inhibition | Electron-donating groups on the phenyl ring enhance activity more than halogens. Alkyl chain length is inversely proportional to activity. The 4-nitrophenyl substituent resulted in the most active compound (Ki = 24.96 µM). | researchgate.net |
| Nitroaryl ureas | Antiproliferative (CDK2) | The substitution pattern on the nitroaryl and adjacent moieties dictates activity and selectivity against cancer cells versus healthy fibroblasts. | tandfonline.com |
| Atenolol-thiourea analogues | Urease Inhibition | Halogenated compounds with 3-bromo or 3-chloro substituents showed better inhibition than the standard. 2-nitro and 3-nitro substitutions were also effective. | acs.org |
| Flavonoid-urea analogues | Urease Inhibition | Insertion of electron-withdrawing halogen atoms on the phenyl ring enhanced the inhibitory effect. | acs.org |
| Adamantyl-urea derivatives | Anti-tuberculosis | Systematic modification of the aryl (R1) and adamantyl (R2) groups is critical for potency and selectivity against M. tuberculosis. | nih.gov |
| Unsymmetrical substituted ureas | Melanocortin Receptors (mMC4R) | Selectivity for mMC4R over mMC3R was achieved with aliphatic/cyclic amines at R1, bulky aromatic groups at R2, and a benzyl (B1604629) group at R3. | nih.gov |
Biochemical Applications as Probes and Enzyme Inhibitors
The capacity of this compound and its derivatives to interact specifically with enzymes has led to their use as biochemical tools, particularly as probes for studying enzyme mechanisms and as potent enzyme inhibitors. ontosight.ai
As enzyme inhibitors, these compounds have shown efficacy against a range of targets. The urea functionality allows them to form stable hydrogen-bonding interactions within active sites, while the nitrophenyl group contributes to binding affinity and can serve as a reactive center. ontosight.ai Their applications span various therapeutic areas, including cancer, inflammation, and infectious diseases. ontosight.aiontosight.ai For example, 1-(3'-Pyridylmethyl)-3-(4'-nitrophenyl)urea is a potent inhibitor of protein kinases and has been investigated for its anticancer properties. biosynth.com Similarly, N,N'-bisthis compound is a well-documented inhibitor of both urease and α-chymotrypsin. google.com
The following interactive table details specific enzymes inhibited by derivatives of this compound, along with their reported inhibitory concentrations.
| Derivative | Enzyme Target | Inhibitory Concentration | Reference |
|---|---|---|---|
| N-4-nitrophenyl-N′-4′-nitrophenylurea | Urease | IC50 = 1.25 µM | researchgate.netgoogle.com |
| N-4-nitrophenyl-N′-4′-nitrophenylurea | α-Chymotrypsin | IC50 = 3.15 µM | researchgate.netgoogle.com |
| 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea | Tyrosinase (diphenolase) | Ki = 24.96 µM (Competitive Inhibitor) | researchgate.net |
| 1-(2-((2-aminobenzo[d]thiazol-6-yl)oxy)benzyl)-3-(3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)urea | p38α MAPK | IC50 = 12 nM | |
| 1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(4-nitrophenyl)urea | MAO-B | Ki = 0.8 µM (Competitive Inhibitor) | |
| A nitroaryl urea derivative | CDK2 | IC50 = 14.3 µM | tandfonline.com |
| 1-(2-ethoxy-phenyl)-3-(4-nitro-phenyl)-urea | COX-2 / 5-LOX (Potential) | Synthesized for evaluation as dual inhibitor | mdpi.com |
Beyond direct inhibition, these compounds can serve as biochemical probes to investigate protein-ligand interactions and enzyme mechanisms. ontosight.ai The defined structure and potential for modification make them valuable tools in chemical biology for validating biological targets and exploring active site architecture.
Future Research Directions and Translational Perspectives for 4 Nitrophenyl Urea Chemistry
Development of Novel and Efficient Synthetic Strategies
While traditional syntheses of ureas often rely on hazardous reagents like phosgene (B1210022) and isocyanates, modern chemistry is moving towards safer, more efficient, and environmentally benign methodologies. rsc.orgnih.gov Future research should focus on optimizing and applying these advanced strategies to (4-Nitrophenyl)urea and its derivatives.
Key areas for development include:
Catalyst-Free Syntheses: Exploring and expanding upon methods that utilize water as a solvent and avoid the need for a catalyst can significantly improve the sustainability of urea (B33335) synthesis. rsc.org A recently developed method for N-substituted ureas involves the simple nucleophilic addition of amines to potassium isocyanate in water, yielding products with high purity and avoiding complex purification steps like silica (B1680970) gel chromatography. rsc.org
Phosgene Substitutes: Continued development and application of safer carbonylating agents are crucial. rsc.org Reagents like bis(o-nitrophenyl) carbonate and bis(4-nitrophenyl)carbonate offer milder alternatives to phosgene for the directional, stepwise synthesis of complex ureas. rsc.orgnih.gov
Flow Chemistry and Automation: The use of continuous flow reactors can enhance reaction efficiency, improve heat and mass transfer, and allow for safer handling of reactive intermediates, ultimately facilitating scalability.
Microwave-Assisted Synthesis: This technique has the potential to drastically reduce reaction times and increase yields, as demonstrated in the synthesis of related urea compounds.
Activated Building Blocks: A promising strategy involves the rapid, one-pot synthesis of activated building blocks, such as 4-nitrophenyl carbamate (B1207046) derivatives. acs.orgresearchgate.net These stable intermediates can then be used in the high-yield preparation of diverse urea-containing compound libraries. acs.orgresearchgate.net
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
Understanding reaction mechanisms, kinetics, and intermediate species is fundamental to optimizing synthetic protocols and controlling material properties. The application of advanced analytical techniques for in-situ and real-time monitoring represents a significant frontier.
Future applications in this area could involve:
FlowNMR Spectroscopy: Real-time high-resolution FlowNMR spectroscopy is a powerful tool for gaining insight into the speciation of catalysts and reactants under active reaction conditions. researchgate.net This could be applied to monitor the formation of this compound, identifying intermediates and optimizing process parameters.
In-Situ Raman and IR Spectroscopy: These techniques can track the conversion of functional groups in real-time. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the interaction between a related N-(4-mercaptophenyl)-N'-(4-nitrophenyl)urea sensor and fluoride (B91410) anions, demonstrating the technique's sensitivity. researchgate.net
Mechanochemical Monitoring: Real-time and in-situ monitoring of mechanochemical reactions (reactions induced by mechanical force) is an emerging field that could be applied to solvent-free syntheses of this compound derivatives. irb.hr
Advanced Mass Spectrometry: Tandem mass spectrometry can be employed to elucidate the fragmentation patterns of N-substituted ureas, which can be challenging to characterize fully by NMR alone, thus aiding in structural confirmation. researchgate.net
A summary of spectroscopic techniques and their potential applications is provided below.
| Spectroscopic Technique | Potential Application for this compound Research | Reference |
| FlowNMR Spectroscopy | Real-time monitoring of reaction kinetics and intermediate formation in solution-phase synthesis. | researchgate.net |
| SERS | High-sensitivity probing of surface interactions for sensor applications. | researchgate.net |
| In-Situ Mechanochemistry | Monitoring solid-state and solvent-free reaction progress. | irb.hr |
| Tandem Mass Spectrometry | Structural elucidation and characterization of complex or challenging urea derivatives. | researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Rational Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid, in silico design and evaluation of novel compounds. scielo.brnih.gov Integrating these computational tools into this compound research can accelerate the discovery of new molecules with tailored properties.
Prospective applications include:
De Novo Design: Employing generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design novel this compound derivatives with optimized properties for specific applications, be it binding to a biological target or achieving desired characteristics in a polymer. nih.govmednexus.org
Predictive Modeling: Using ML algorithms to develop Quantitative Structure-Activity Relationship (QSAR) models. chemrxiv.org Such models can predict the biological activity, toxicity, or material properties (e.g., thermal stability, anion affinity) of new derivatives before they are synthesized, saving time and resources. nih.gov
Target Identification: AI can analyze vast biological datasets to predict potential interactions between this compound-based compounds and biological targets, helping to guide experimental screening efforts. scielo.br
Synthesis Planning: AI tools can assist in devising novel and efficient synthetic routes by analyzing known chemical reactions and predicting reaction outcomes.
Exploration of Undiscovered Biological Targets and Therapeutic Potential
Derivatives of this compound have shown promise in a range of biological contexts, yet their full therapeutic potential remains largely untapped. Future research should aim to systematically explore new biological targets and disease areas.
Research findings on the biological activity of related compounds suggest several promising avenues:
Anticancer Activity: Novel urea-based compounds have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for potential application in metastatic triple-negative breast cancer. nih.gov Other ureido derivatives have demonstrated potent cytotoxicity against hepatocellular and colon carcinoma cell lines, with one compound identified as a lead that induces apoptosis through a caspase-independent pathway. nih.gov Future work could involve screening against a broader panel of cancer cell lines and other protein kinases to discover new targets.
Antimicrobial and Antiparasitic Activity: A derivative containing a 1,2,4-triazole (B32235) moiety showed significant antifungal activity against Phomopsis species, which are plant pathogens causing economic losses in agriculture. mdpi.com This suggests a potential for developing novel agrochemicals. Furthermore, novel urea derivatives of diselenides have exhibited significant leishmanicidal activity, highlighting a potential for treating neglected tropical diseases. researchgate.net
Enzyme Inhibition: The core urea structure is a versatile scaffold for designing enzyme inhibitors. Systematic screening of this compound libraries against various enzyme classes, such as proteases, kinases, and metabolic enzymes, could reveal entirely new therapeutic applications.
The table below summarizes some of the documented biological activities of this compound derivatives.
| Derivative Class | Biological Activity | Specific Target / Organism | Reference |
| Diphenyl Alkyl Ureas | Anticancer (TNBC) | FGFR1 | nih.gov |
| Ureido-Hydrazones | Anticancer (Hepatocellular Carcinoma) | Induces apoptosis | nih.gov |
| 1,2,4-Triazole Ureas | Antifungal | Phomopsis obscurans, P. viticola | mdpi.com |
| Diselenide Ureas | Antileishmanial | Leishmania infantum | researchgate.net |
Design and Synthesis of Multifunctional this compound-based Materials
The unique hydrogen-bonding capabilities and electronic properties of the this compound motif make it an excellent building block for advanced functional materials. Future research should focus on creating "smart" materials where this moiety provides multiple integrated functions.
Key directions for exploration include:
Self-Healing Polymers: Polyethylene glycol (PEG) polymers end-capped with nitroarylurea units have been shown to self-assemble into networks with enhanced mechanical properties. reading.ac.uk These materials can exhibit thermal repair, a property that could be exploited in coatings, adhesives, and soft robotics. reading.ac.uk
Colorimetric and SERS-based Sensors: The ability of the urea group to bind anions via hydrogen bonding can be harnessed for sensing applications. mdpi.com A nitrophenyl thiourea-modified polymer has been developed as a colorimetric sensor that shows distinct color changes in the presence of sulfate, fluoride, and acetate (B1210297) anions. mdpi.com Additionally, related urea sensors functionalized onto gold nanoshells have been used for the high-sensitivity SERS detection of fluoride. researchgate.net Future work could integrate multiple recognition sites to create sensor arrays.
Heterogeneous Catalysts: Urea-based structures can act as organocatalysts. researchgate.net Immobilizing this compound derivatives onto solid supports, such as magnetic nanoparticles, could lead to the development of novel, efficient, and recyclable heterogeneous catalysts for a variety of organic transformations. researchgate.net
Supramolecular Assemblies: The strong and directional hydrogen bonds of the urea group can be used to direct the self-assembly of complex supramolecular structures. smolecule.com This could be used to construct organic frameworks with applications in gas storage or separation. smolecule.com
The table below highlights examples of functional materials based on the nitrophenylurea scaffold.
| Material Type | Function of this compound Moiety | Potential Application | Reference |
| End-capped PEG Polymer | Supramolecular cross-linking via H-bonding | Self-healing materials, smart coatings | reading.ac.uk |
| Modified Polyethyleneimine | Anion recognition and chromophore | Colorimetric anion sensors | mdpi.com |
| Surface-Functionalized Nanoshells | SERS-active anion receptor | High-sensitivity chemical sensing | researchgate.net |
| Supported Organocatalysts | Catalytic active site (H-bond donor) | Recyclable catalysts for synthesis | researchgate.net |
Addressing Challenges in Scalability and Sustainability in Research and Development
Translating promising laboratory findings into practical, large-scale applications requires overcoming significant challenges in scalability and sustainability. Future research must proactively address these issues.
Key challenges and future research goals include:
Process Intensification: Moving from batch processing to continuous manufacturing, such as through flow chemistry, can improve yields, reduce waste, and enhance safety, but requires significant process optimization.
Green Chemistry Principles: A primary goal should be the continued replacement of hazardous reagents like phosgene and volatile organic solvents. rsc.org The development of syntheses that use water as a solvent and minimize the generation of saline by-products is critical for industrial-scale production. rsc.orgrsc.org
Energy Efficiency: Many chemical syntheses require significant energy input for heating or high-pressure conditions. mdpi.com Future work should focus on developing catalytic systems, including electrochemical or photochemical routes, that operate efficiently under ambient temperature and pressure. mdpi.comoaepublish.com
Feedstock Sourcing: For large-scale production, the availability and sustainability of starting materials are paramount. Research into synthesizing precursors from renewable feedstocks could dramatically improve the long-term viability and environmental footprint of this compound-based products.
Yield and Selectivity in Advanced Syntheses: While novel methods like photocatalysis are promising, they can suffer from low control over reaction products and the formation of by-products. mdpi.com A major challenge is to design catalysts and reaction conditions that improve the selectivity and yield of the desired this compound product. oaepublish.com
Q & A
Q. What are the common synthetic routes for preparing (4-Nitrophenyl)urea, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via carbodiimide-mediated coupling or by reacting 4-nitrophenyl chloroformate with amines. For example, N,N'-disubstituted ureas can be prepared using N,N'-carbonyldiimidazole (CDI) or 4-nitrophenyl chloroformate with amines like 4-pyridylamine. Solvent choice (e.g., dioxane) and stoichiometric control are critical to avoid side reactions such as over-substitution. Purification often involves recrystallization or column chromatography to isolate the product from unreacted starting materials .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns and hydrogen bonding via chemical shifts (e.g., urea NH protons appear at δ 8–10 ppm in DMSO-d6) .
- HPLC-MS/MS : For quantifying purity and detecting trace impurities, using reverse-phase columns with methanol/water gradients .
- X-ray crystallography : To resolve crystal packing and intermolecular interactions (e.g., hydrogen-bonded dimers observed in related urea derivatives) .
Advanced Research Questions
Q. How can reaction thermochemistry data resolve mechanistic ambiguities in urea derivative synthesis?
Enthalpy (ΔrH°) measurements for reactions involving this compound intermediates, such as its formation from isocyanate and amine precursors, provide insights into exothermicity and transition states. For instance, ΔrH° = −83.8 kJ/mol for a related urea formation in dioxane suggests a kinetically favorable process dominated by nucleophilic attack. Computational modeling (DFT) can further validate proposed mechanisms .
Q. What strategies address contradictions in spectroscopic or crystallographic data for this compound derivatives?
Discrepancies in hydrogen bonding patterns (e.g., NH···O vs. NH···π interactions) require multi-technique validation:
Q. How do substituents on the phenyl ring influence the thermodynamic stability and reactivity of this compound?
Electron-withdrawing groups (e.g., nitro) enhance urea stability by reducing electron density on the carbonyl, as shown by decomposition onset temperatures (~217°C for this compound). Stability under acidic/basic conditions can be probed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h) with HPLC monitoring .
Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound crystals?
X-ray studies of analogs like N-(4-fluorophenyl)urea reveal dimeric structures via bifurcated NH···O hydrogen bonds (2.8–3.0 Å). These interactions dictate solubility and melting behavior. Modifying substituents (e.g., nitro vs. fluoro) alters packing efficiency, impacting material properties like thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
